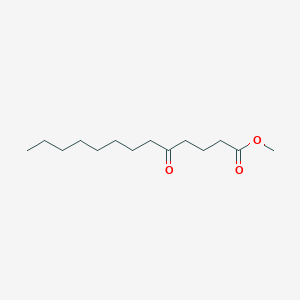
Methyl 5-oxotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-oxotridecanoate is an organic compound with the molecular formula C14H26O3. It is an ester derived from tridecanoic acid and is characterized by the presence of a keto group at the fifth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-oxotridecanoate can be synthesized through the esterification of 5-oxotridecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The keto group in this compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 5-oxotridecanoic acid.
Reduction: Formation of 5-hydroxytridecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 5-oxotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It can be used in the synthesis of biologically active compounds and as a model compound in biochemical studies.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of methyl 5-oxotridecanoate involves its interaction with various molecular targets depending on the specific application. In biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The keto group and ester functionality allow it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
Methyl tridecanoate: Similar in structure but lacks the keto group, making it less reactive in certain chemical reactions.
Methyl 5-oxooctadecanoate: Another ester with a longer carbon chain, used in similar applications but with different physical properties.
Uniqueness: Methyl 5-oxotridecanoate is unique due to the presence of the keto group at the fifth carbon position, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar esters. This makes it particularly valuable in synthetic organic chemistry and industrial applications .
Properties
CAS No. |
689-68-9 |
|---|---|
Molecular Formula |
C14H26O3 |
Molecular Weight |
242.35 g/mol |
IUPAC Name |
methyl 5-oxotridecanoate |
InChI |
InChI=1S/C14H26O3/c1-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17-2/h3-12H2,1-2H3 |
InChI Key |
PHDIUDLOLRVDEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)
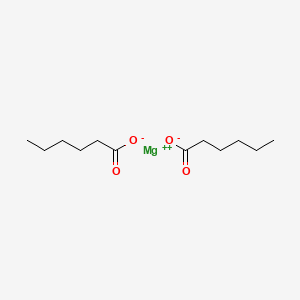
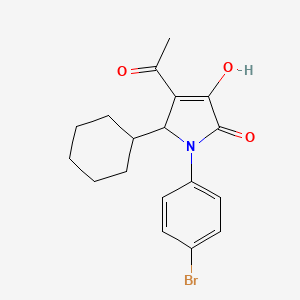
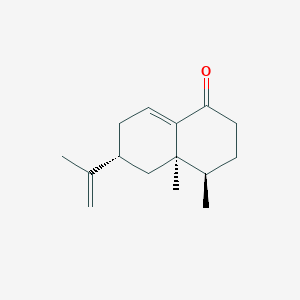
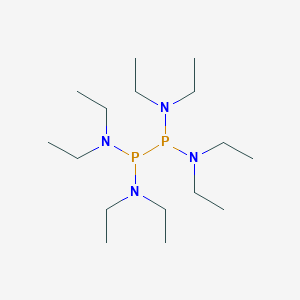
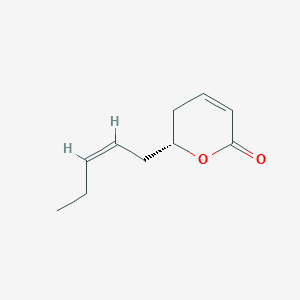

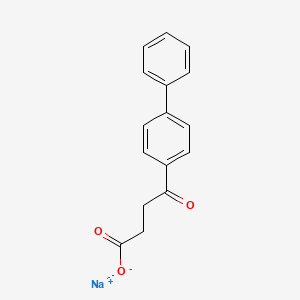
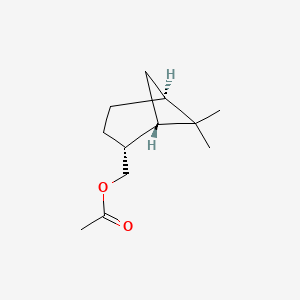
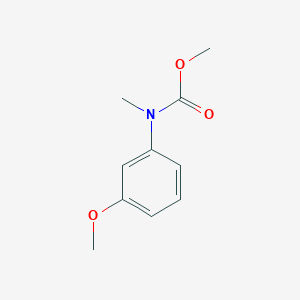
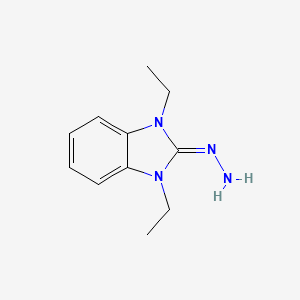
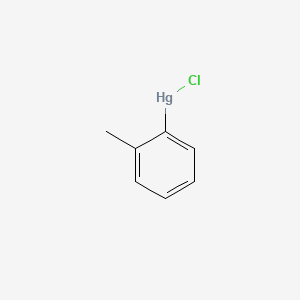
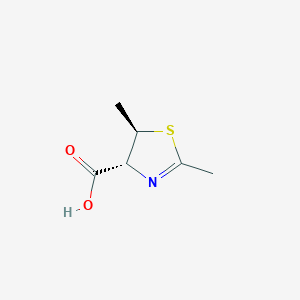
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B13796455.png)
